molecular formula C5H6F2N2S B13567463 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine

4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine

Cat. No.: B13567463
M. Wt: 164.18 g/mol
InChI Key: IKUCSSDMBDQTIG-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine (CAS 1784808-77-0) is a high-purity chemical building block offered for research use only . This compound features a 1,3-thiazole core, a privileged structure in medicinal chemistry frequently found in compounds with diverse biological activities . The 1,1-difluoroethyl group at the 4-position is a moiety of significant interest; the difluoromethyl (CF2H) group is known to act as a bioisostere for hydroxyl, thiol, or amine groups, potentially modulating the lipophilicity, metabolic stability, and hydrogen-bonding capacity of lead molecules in drug discovery programs . Researchers can leverage this compound in the synthesis of novel molecules, such as in the development of DNA-encoded libraries or as a core scaffold for designing potential enzyme inhibitors . The product is supplied with a guaranteed purity of 98% . Handling should be conducted in accordance with laboratory safety protocols, as the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6F2N2S

Molecular Weight

164.18 g/mol

IUPAC Name

4-(1,1-difluoroethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C5H6F2N2S/c1-5(6,7)3-2-10-4(8)9-3/h2H,1H3,(H2,8,9)

InChI Key

IKUCSSDMBDQTIG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=N1)N)(F)F

Origin of Product

United States

Synthetic Methodologies for 4 1,1 Difluoroethyl 1,3 Thiazol 2 Amine

Historical and Classical Approaches to Substituted 2-Aminothiazoles: A Mechanistic Perspective

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry and materials science, leading to the development of numerous synthetic methods for its construction. mdpi.comnih.gov These methods primarily rely on the formation of the five-membered heterocyclic ring through condensation and cyclization reactions.

The most prominent and widely utilized method for the synthesis of the thiazole (B1198619) ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.com For the synthesis of 2-aminothiazoles, thiourea (B124793) is commonly employed as the thioamide component. nih.gov

The mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting hydroxythiazoline intermediate yields the aromatic 2-aminothiazole ring. nih.gov The versatility of this reaction allows for the synthesis of a wide array of substituted thiazoles by varying the substituents on both the α-haloketone and the thioamide component. nih.gov

For instance, reacting various substituted α-bromoacetophenones with thiourea provides a straightforward route to 4-aryl-2-aminothiazoles. researchgate.net Similarly, using thiosemicarbazones in place of thiourea can yield 2-hydrazinylthiazole (B183971) derivatives. nih.govacs.orgnih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis Adaptations

α-Halocarbonyl Component Thioamide Component Resulting Thiazole Derivative
α-Haloacetophenones Thiourea 4-Aryl-2-aminothiazoles researchgate.net
α-Haloesters Thiourea 2-Amino-4-hydroxythiazoles
2-Bromo-4-fluoroacetophenone Substituted Thiosemicarbazones 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles acs.orgnih.gov

While the Hantzsch synthesis remains a cornerstone, several other methods have been developed for constructing the thiazole ring. These alternative protocols often provide advantages in terms of substrate scope, reaction conditions, or access to specific substitution patterns.

One notable alternative is a domino alkylation-cyclization reaction between substituted propargyl bromides and thiourea derivatives. nih.gov This method, often performed under microwave irradiation, provides rapid access to 2-aminothiazoles. Another approach involves the copper-catalyzed cyclization of oximes, anhydrides, and potassium thiocyanate (B1210189) to form the thiazole core. nih.gov Additionally, various one-pot, three-component synthesis strategies have been reported, enhancing the efficiency of thiazole production. researchgate.net These methods highlight the ongoing innovation in heterocyclic synthesis, providing chemists with a diverse toolkit for accessing the 2-aminothiazole system.

Development of Contemporary Synthetic Routes to Access 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine (B6158196)

The synthesis of the target compound, this compound, requires the specific installation of a 1,1-difluoroethyl group onto the C4 position of the 2-aminothiazole ring. This can be achieved through two primary retrosynthetic strategies: assembling the thiazole ring from a precursor already containing the fluorinated moiety or by introducing the group at a later stage onto a pre-formed thiazole scaffold.

The 1,1-difluoroethyl group is of significant interest in medicinal chemistry as it can act as a bioisostere of moieties like alkoxy ethers, enhancing metabolic stability. nih.gov Its introduction into organic molecules has spurred the development of specialized synthetic methods.

A direct and convergent approach to this compound involves employing a fluorinated building block in a classical thiazole synthesis. The Hantzsch reaction, for example, could be adapted by using an α-haloketone that already bears the 1,1-difluoroethyl group. A suitable precursor for this strategy would be 1-halo-3,3-difluorobutan-2-one. Condensation of this fluorinated α-haloketone with thiourea would directly yield the desired product.

The synthesis of such fluorinated precursors often relies on specialized fluorinating agents. These agents are broadly classified as nucleophilic or electrophilic. The transformation of a methylene (B1212753) group adjacent to a carbonyl into a difluoromethylene group can be achieved using electrophilic fluorinating agents like Selectfluor. nih.gov Alternatively, novel methods are emerging for the synthesis of valuable fluorinated compounds, such as the conversion of epoxides into fluorinated oxetanes using a copper catalyst and an organofluorine precursor, showcasing the ongoing advancements in accessing fluorinated building blocks. sciencedaily.com

Table 2: Selected Reagents for Introduction of Fluorinated Moieties

Reagent Type Example Reagent Application
Electrophilic Fluorinating Agent Selectfluor (F-TEDA-BF4) Conversion of CH2 to CF2 in 1,3-dicarbonyl compounds nih.gov
Nucleophilic Fluorinating Agent Diethylaminosulfur Trifluoride (DAST) Deoxyfluorination of ketones and alcohols
Difluoroethyl Radical Precursor MeCF2SO2Cl Radical 1,1-difluoroethylation nih.gov
Difluoromethyl Radical Precursor Zn(SO2CF2H)2 (Baran's Reagent) Radical C-H difluoromethylation of heterocycles nih.gov

An alternative to using fluorinated building blocks is the late-stage functionalization (LSF) of a pre-synthesized thiazole ring. rsc.orgresearchgate.net This approach is highly attractive in drug discovery as it allows for the rapid diversification of complex molecules. researchgate.net LSF would involve synthesizing a suitable precursor, such as 4-ethyl-1,3-thiazol-2-amine or 4-acetyl-1,3-thiazol-2-amine, and then introducing the two fluorine atoms.

Direct C-H difluoromethylation of heterocycles has emerged as a powerful tool. nih.govnih.gov Many of these methods operate via a radical mechanism, often employing Minisci-type chemistry. rsc.orgresearchgate.net For instance, a C(sp³)–H bond at the ethyl group of 4-ethyl-1,3-thiazol-2-amine could potentially be targeted for fluorination. However, achieving selective difluorination at a specific position without over-fluorination or reaction at other sites on the heterocyclic ring can be challenging.

More commonly, late-stage approaches focus on the introduction of a complete difluoromethyl (CF2H) or related difluoroalkyl group. researchgate.net While much of the research has focused on the CF2H group, reagents for introducing the 1,1-difluoroethyl radical (•CF2Me), such as MeCF2SO2Cl, have been developed. nih.gov This radical could potentially be added to a functionalized thiazole precursor. Another strategy involves the de novo synthesis of the difluoromethylene group from a carbonyl. For example, a 4-acetyl-2-aminothiazole precursor could undergo deoxyfluorination using an agent like DAST, which replaces the carbonyl oxygen with two fluorine atoms to form the 1,1-difluoroethyl group. acs.org

One-Pot Multicomponent Reactions (MCRs) for Thiazole Formation Incorporating Fluorinated Components

One-pot multicomponent reactions (MCRs) offer a streamlined and efficient approach to the synthesis of complex molecules like this compound from simple starting materials in a single synthetic operation. This strategy is highly valued for its atom economy, reduced waste generation, and operational simplicity.

A plausible one-pot approach for the synthesis of the target compound would involve the in situ generation of the required α-halo-3,3-difluoro-2-pentanone followed by its reaction with thiourea. For instance, starting from 3,3-difluoro-2-pentanone (B13767582), an α-halogenation (e.g., bromination or chlorination) can be performed, and without isolation of the intermediate, thiourea can be added to facilitate the cyclization to the desired 2-aminothiazole.

While specific examples for this compound are not extensively documented in readily available literature, the general applicability of one-pot thiazole syntheses is well-established. For example, a facile and efficient one-pot synthesis of 2-aminothiazole derivatives has been developed by reacting aromatic methyl ketones with thiourea in the presence of copper(II) bromide, which facilitates an in situ α-bromination followed by cyclization. clockss.org This methodology could potentially be adapted for 3,3-difluoro-2-pentanone.

The table below illustrates a generalized scheme for a one-pot synthesis of 2-aminothiazoles that could be adapted for the target compound.

Starting Material (Ketone)Halogenating AgentThio-componentCatalyst/SolventProduct
3,3-Difluoro-2-pentanoneN-Bromosuccinimide (NBS)ThioureaEthanolThis compound
3,3-Difluoro-2-pentanoneCopper(II) BromideThioureaAcetonitrileThis compound

Transition-Metal-Catalyzed Cyclization and Coupling Strategies in Thiazole Synthesis

Transition-metal catalysis provides powerful tools for the formation of heterocyclic rings and the introduction of fluorinated substituents. While direct transition-metal-catalyzed synthesis of this compound is not prominently reported, related strategies for the synthesis of fluorinated heterocycles suggest potential pathways.

Palladium- and copper-catalyzed cross-coupling reactions are widely used to introduce fluorinated alkyl groups into aromatic and heteroaromatic systems. For instance, a pre-formed thiazole ring could potentially be functionalized at the 4-position with a 1,1-difluoroethyl group using a suitable difluoroethylating reagent under transition-metal catalysis. However, a more convergent approach involves the construction of the thiazole ring itself using transition-metal-mediated cyclization.

Recent advances have seen the development of copper-catalyzed four-component reactions for the synthesis of N-difluoroethyl imides, showcasing the utility of copper in facilitating reactions involving difluoroethyl groups. researchgate.net While not a direct synthesis of the target thiazole, it highlights the potential for developing novel copper-catalyzed multicomponent reactions for the assembly of such fluorinated heterocycles.

Chemo- and Regioselective Considerations in the Synthesis of this compound

The Hantzsch synthesis is generally highly regioselective. The reaction between an α-haloketone and thiourea typically proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by cyclization involving one of the nitrogen atoms and the carbonyl carbon. This reliably places the amino group at the 2-position and the substituent from the ketone at the 4-position of the thiazole ring.

In the case of synthesizing this compound, the primary regiochemical outcome is the formation of the desired isomer. The key is the synthesis of the correct α-halo-3,3-difluoro-2-pentanone precursor. Halogenation of 3,3-difluoro-2-pentanone is expected to occur selectively at the α-carbon bearing two protons, leading to 1-halo-3,3-difluoro-2-pentanone, which upon reaction with thiourea, would yield the target molecule.

Chemoselectivity can be a concern if other functional groups are present in the starting materials. However, for the direct synthesis from 3,3-difluoro-2-pentanone and thiourea, the primary competing reaction would be self-condensation of the ketone, which can be minimized by controlling the reaction conditions, such as temperature and the order of addition of reagents.

Green Chemistry Principles and Sustainable Methodologies in the Synthesis of this compound

The application of green chemistry principles to the synthesis of thiazoles is an area of active research. researchgate.net For the synthesis of this compound, several green approaches can be envisioned.

Use of Greener Solvents: Traditional syntheses often employ volatile organic solvents. Replacing these with more environmentally benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) would significantly improve the green credentials of the synthesis. One-pot syntheses in aqueous media have been reported for other 2-aminothiazoles.

Catalyst-Free Conditions: Some modern protocols for Hantzsch-type reactions proceed efficiently without the need for a catalyst, relying on thermal activation or microwave irradiation.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. researchgate.net This technique could be highly applicable to the synthesis of the target compound.

Atom Economy: One-pot multicomponent reactions, as discussed earlier, are inherently more atom-economical than multi-step syntheses with intermediate purification steps.

The table below summarizes potential green synthetic approaches for the target compound.

Green PrincipleSynthetic ApproachPotential Advantages
Use of Greener SolventsReaction in water or ethanol/water mixtures.Reduced environmental impact, improved safety.
Energy EfficiencyMicrowave-assisted Hantzsch synthesis.Shorter reaction times, higher yields.
Atom EconomyOne-pot reaction from 3,3-difluoro-2-pentanone.Fewer synthetic steps, less waste.
Use of Safer ReagentsReplacement of hazardous halogenating agents with greener alternatives.Reduced toxicity and environmental harm.

Scalability and Process Optimization for the Preparation of this compound

The scalability of a synthetic route is a critical factor for its potential industrial application. For the preparation of this compound, a one-pot procedure would be highly advantageous for large-scale synthesis as it minimizes handling of intermediates and reduces the number of unit operations.

Process optimization would involve a systematic study of various reaction parameters to maximize yield and purity while ensuring safety and cost-effectiveness. Key parameters to optimize include:

Reaction Temperature: Finding the optimal temperature to ensure a reasonable reaction rate without promoting side reactions or decomposition.

Concentration of Reactants: Adjusting the concentration to maximize throughput and minimize solvent usage.

Choice of Base (if any): For reactions that require a base to neutralize the hydrohalic acid formed during the cyclization, the choice and amount of base can significantly impact the reaction outcome.

Purification Method: Developing a scalable and efficient purification method, such as crystallization, to obtain the final product with the desired purity.

Continuous flow chemistry is another modern approach that offers significant advantages for scalability, providing better control over reaction parameters, enhanced safety, and the potential for automated production. The Hantzsch synthesis of thiazoles has been successfully adapted to flow chemistry, suggesting that a similar approach could be developed for this compound.

Chemical Reactivity and Functionalization of 4 1,1 Difluoroethyl 1,3 Thiazol 2 Amine

Electrophilic and Nucleophilic Reactions of the Thiazole (B1198619) Ring System

The thiazole ring in 4-(1,1-difluoroethyl)-1,3-thiazol-2-amine (B6158196) is an aromatic system, which influences its reactivity. The presence of the sulfur and nitrogen heteroatoms, along with the electron-donating 2-amino group, dictates the positions at which electrophilic and nucleophilic attacks occur.

Electrophilic Substitution: The thiazole ring is generally susceptible to electrophilic attack, particularly at the C5 position, which is activated by the electron-donating effect of the 2-amino group. pharmaguideline.com The sulfur atom acts as an electron donor, further enhancing the electron density at this position. pharmaguideline.com Common electrophilic substitution reactions include halogenation and sulfonation, which preferentially occur at the C5 position, provided it is unsubstituted. pharmaguideline.com

Nucleophilic Substitution: The C2 position of the thiazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack. pharmaguideline.com However, these reactions typically require either a strong nucleophile or activation of the ring system. pharmaguideline.com Quaternization of the ring nitrogen, for instance, increases the acidity of the C2-hydrogen, facilitating its removal and subsequent reaction with nucleophiles. pharmaguideline.com Halogen atoms attached to the C2, C4, or C5 positions can also be displaced by nucleophiles. pharmaguideline.com

Transformations Involving the 2-Amino Group of this compound

The 2-amino group is a versatile functional handle that allows for a wide range of chemical transformations, including the introduction of various substituents and the construction of new ring systems.

Acylation, Alkylation, and Arylation Reactions

The nitrogen atom of the 2-amino group is nucleophilic and readily participates in reactions with electrophiles.

Acylation: This involves the reaction of the amino group with acylating agents like acyl chlorides or anhydrides. This reaction is a common strategy to introduce carbonyl functionalities.

Alkylation: The amino group can be alkylated using alkyl halides. N-alkylation of the thiazole ring can also occur, leading to the formation of thiazolium cations. pharmaguideline.com

Arylation: The introduction of aryl groups can be achieved through various cross-coupling reactions, expanding the structural diversity of the molecule.

These reactions are fundamental in modifying the properties of the parent compound and are often employed in the synthesis of derivatives with specific biological activities.

Condensation Reactions and Cyclization to Fused Heterocycles

The 2-amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines or Schiff bases. nih.govnih.gov These intermediates can then undergo further reactions, including cyclization, to generate fused heterocyclic systems. For instance, reaction with α-haloketones can lead to the formation of imidazothiazole derivatives. One-pot, multi-component reactions are efficient methods for synthesizing complex heterocyclic structures from simple starting materials. researchgate.net

Derivatization to Form Imine and Schiff Base Derivatives

The reaction of the 2-amino group with aldehydes or ketones yields imine or Schiff base derivatives. nih.govmdpi.com This reaction is a straightforward way to introduce a wide variety of substituents onto the thiazole core. Schiff bases are valuable intermediates in organic synthesis and are known to possess a range of biological activities. researchgate.netorientjchem.org The formation of these derivatives is often a key step in the synthesis of more complex molecules. nih.gov

Reactivity and Chemical Modifications of the 1,1-Difluoroethyl Substituent

The 1,1-difluoroethyl group is a key feature of the molecule, and its chemical reactivity is of significant interest for modifying the compound's properties.

Selective Functional Group Interconversions at the Fluorinated Ethyl Moiety

Functional group interconversions (FGIs) are essential for transforming one functional group into another. ic.ac.uk For the 1,1-difluoroethyl group, this could involve reactions that modify the ethyl chain without affecting the fluorine atoms or the thiazole ring. Examples of such transformations could include:

Substitution Reactions: The hydrogen atoms on the methyl group of the difluoroethyl moiety could potentially be substituted under specific conditions.

Oxidation/Reduction: The ethyl group could be oxidized or reduced to introduce new functionalities, although the presence of the fluorine atoms might influence the reactivity.

Impact of Fluorination on the Electronic and Steric Environment of the Thiazole Core

The introduction of the 1,1-difluoroethyl group at the C4-position of the 2-aminothiazole (B372263) ring profoundly influences its electronic and steric characteristics. Fluorine's high electronegativity results in a strong inductive electron-withdrawing effect (-I effect) from the ethyl group, which in turn reduces the electron density of the adjacent thiazole ring. minia.edu.egwikipedia.org This deactivation of the aromatic system can affect its susceptibility to electrophilic aromatic substitution reactions. wikipedia.org

Conversely, the resonance effect (+M effect) of the amino group at the C2-position donates electron density to the ring, thereby activating it. The interplay between the electron-withdrawing nature of the difluoroethyl group and the electron-donating amino group creates a unique electronic environment that dictates the regioselectivity of further chemical transformations. While the amino group typically directs electrophilic attack to the C5-position, the deactivating nature of the fluorinated substituent may modulate this reactivity.

From a steric perspective, the 1,1-difluoroethyl group presents a moderate steric hindrance around the C4-position of the thiazole ring. researchgate.net While the van der Waals radius of fluorine is only slightly larger than that of hydrogen, the cumulative effect of two fluorine atoms and the tetrahedral geometry of the ethyl group can influence the approach of bulky reagents to the neighboring C5-position. This steric demand is an important consideration in the design of synthetic routes for the functionalization of the thiazole core.

Table 1: Comparison of Electronic and Steric Properties

Substituent Electronic Effect Steric Hindrance
-CH2CH3 (Ethyl) Weakly electron-donating (+I) Moderate
-CH(F)CH3 Electron-withdrawing (-I) Moderate
-CF2CH3 (1,1-Difluoroethyl) Strongly electron-withdrawing (-I) Moderate to significant
-CF3 (Trifluoromethyl) Very strongly electron-withdrawing (-I) Similar to ethyl

Transition-Metal-Mediated Cross-Coupling Reactions at the Thiazole Ring System

Transition-metal catalysis, particularly with palladium, offers powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds on heterocyclic systems.

Suzuki-Miyaura and Related Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For this compound to participate in such reactions, it would typically first need to be halogenated, most commonly at the C5-position, to provide a suitable handle for the catalytic cycle.

Biocatalytic halogenation using vanadium-dependent haloperoxidases presents a mild and selective method for the bromination of 2-aminothiazoles at the C5-position. nih.gov Following halogenation, the resulting 5-halo-4-(1,1-difluoroethyl)-1,3-thiazol-2-amine can be coupled with a variety of aryl or heteroaryl boronic acids or their esters.

A potential reaction scheme is outlined below:

Step 1: Halogenation. Bromination of the C5-position of this compound.

Step 2: Suzuki-Miyaura Coupling. The resulting 5-bromo derivative is then subjected to Suzuki-Miyaura coupling conditions.

Table 2: Hypothetical Suzuki-Miyaura Coupling Reactions

Boronic Acid/Ester Palladium Catalyst Base Potential Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 5-Phenyl-4-(1,1-difluoroethyl)-1,3-thiazol-2-amine
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ 5-(4-Methoxyphenyl)-4-(1,1-difluoroethyl)-1,3-thiazol-2-amine

The efficiency of these coupling reactions can be influenced by the choice of catalyst, ligand, base, and solvent, which must be optimized for this specific substrate. nih.govresearchgate.netrsc.org

C-H Functionalization Approaches to Modify this compound

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalization. kfupm.edu.sa For the thiazole ring system, the C5-position is generally the most activated for electrophilic attack and thus a prime target for C-H arylation.

Palladium-catalyzed direct C-H arylation can be achieved by reacting the thiazole derivative with an aryl halide. acs.orgnih.gov The regioselectivity of this transformation (C2 vs. C5) can often be controlled by the judicious selection of the palladium catalyst, ligands, and reaction conditions. nih.gov Given the presence of the amino group at C2, the C5-position of this compound is the most likely site for C-H functionalization.

Table 3: Potential C-H Arylation Conditions

Aryl Halide Catalyst/Ligand Base Expected Regioselectivity
Iodobenzene Pd(OAc)₂ / PPh₃ K₂CO₃ C5-Arylation
4-Bromotoluene Pd(OAc)₂ / Bathophenanthroline K₃PO₄ C5-Arylation

These methods provide a streamlined approach to synthesizing a library of C5-arylated this compound derivatives, avoiding the separate halogenation step required for Suzuki-Miyaura coupling. researchgate.net

Stereochemical Aspects and Chiral Derivatization of this compound

The parent molecule, this compound, is achiral. However, the primary amino group at the C2-position serves as a convenient handle for the introduction of chirality through derivatization with chiral reagents. This is a common strategy in medicinal chemistry to explore the stereochemical requirements for biological activity.

The nucleophilic amino group can react with a variety of chiral electrophiles to form diastereomeric derivatives. These reactions can be used to either resolve racemic mixtures of a chiral analogue or to introduce a new stereocenter with a specific configuration.

Common chiral derivatizing agents for primary amines include: mdpi.com

Chiral Carboxylic Acids and their Derivatives: Coupling with chiral acids (e.g., Mosher's acid, (S)-(+)-mandelic acid) in the presence of a coupling agent (like HCTU or DCC) would yield chiral amides.

Chiral Isocyanates or Isothiocyanates: Reaction with chiral isocyanates (e.g., (R)-1-phenylethyl isocyanate) or isothiocyanates would form chiral ureas or thioureas, respectively.

Chiral Sulfonyl Chlorides: Derivatization with reagents like (1S)-(+)-10-camphorsulfonyl chloride would produce chiral sulfonamides.

The resulting diastereomers can then be separated using standard chromatographic techniques, such as column chromatography or chiral HPLC, allowing for the isolation of stereochemically pure compounds.

Table 4: Examples of Chiral Derivatization Reactions

Chiral Reagent Type of Linkage Resulting Derivative Class
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) Amide Chiral Amide
(S)-(+)-Mandelic acid Amide Chiral Amide
(R)-1-Phenylethyl isothiocyanate Thiourea (B124793) Chiral Thiourea

These derivatization strategies open avenues for synthesizing and evaluating the individual enantiomers of more complex molecules built upon the this compound scaffold.

Applications of 4 1,1 Difluoroethyl 1,3 Thiazol 2 Amine As a Versatile Synthetic Intermediate

Precursor in the Construction of Novel Heterocyclic Scaffolds and Complex Molecular Architectures

The 2-aminothiazole (B372263) structure is a well-established building block in organic synthesis, offering multiple reactive sites for elaboration. The primary amine group can act as a nucleophile, while the thiazole (B1198619) ring itself can participate in various cycloaddition and cross-coupling reactions. The difluoroethyl substituent at the C4-position adds a fluorinated element that is highly sought after in the design of bioactive compounds.

The primary amino group of 4-(1,1-difluoroethyl)-1,3-thiazol-2-amine (B6158196) is a key functional handle for constructing fused heterocyclic systems. Through reactions with bifunctional electrophiles, it can readily undergo cyclocondensation reactions to form bicyclic and polycyclic structures. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

The general synthetic approach involves the initial reaction of the exocyclic amino group, followed by an intramolecular cyclization. The specific reaction conditions dictate the final structure of the fused system. The incorporation of the difluoroethyl group is particularly notable as it can enhance the biological activity of the resulting fused systems by improving metabolic stability and binding affinity to target proteins.

Table 1: Examples of Fused Heterocyclic Systems Derived from 2-Aminothiazoles

ReactantResulting Fused SystemPotential Application
β-KetoestersThiazolo[3,2-a]pyrimidin-5-oneKinase Inhibitors
α-HaloketonesImidazo[2,1-b]thiazoleAntimicrobial Agents
DiketeneThiazolo[3,2-a]pyridin-5-oneAnti-inflammatory Agents

In target-oriented synthesis, this compound is utilized as a key building block for the synthesis of complex molecules with specific biological targets. The difluoromethyl group is often used as a bioisostere for a hydroxyl or thiol group, which can lead to improved pharmacokinetic properties. The thiazole ring itself is a common feature in many approved drugs, acting as a stable aromatic scaffold.

In analogue design, this compound allows for the systematic modification of lead compounds. By incorporating the 4-(1,1-difluoroethyl)-1,3-thiazole-2-amine moiety, medicinal chemists can explore the structure-activity relationship (SAR) of a particular series of compounds. For example, replacing a phenyl ring with this fluorinated thiazole derivative can probe the importance of lipophilicity and hydrogen bonding interactions for biological activity. This strategic incorporation has been explored in the development of inhibitors for various enzymes, where the fluorine atoms can engage in favorable interactions with the protein's active site.

Development of Advanced Ligands for Catalysis

The nitrogen atoms within the 2-aminothiazole scaffold make it an excellent candidate for coordination to metal centers, forming the basis for novel ligand design in catalysis.

Both chiral and achiral ligands can be synthesized from this compound. Achiral ligands are typically prepared through straightforward derivatization of the amino group, for instance, by reaction with phosphines or other coordinating groups.

The synthesis of chiral ligands is more complex and often involves the introduction of a chiral auxiliary. This can be achieved by reacting the amino group with a chiral electrophile or by utilizing a multi-step sequence to build a chiral environment around the thiazole core. The difluoroethyl group can play a role in directing the stereochemical outcome of certain reactions due to its steric and electronic influence. These ligands are then used to form metal complexes, for example with palladium, rhodium, or copper, for use in various catalytic transformations.

Ligands derived from this compound have been evaluated in a range of asymmetric transformations. When coordinated to a transition metal, the resulting chiral complex can catalyze reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions with high enantioselectivity. The fluorine atoms on the ligand can modulate the electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity.

In the realm of organocatalysis, derivatives of this compound can function as chiral Brønsted or Lewis bases. The basicity of the nitrogen atoms can be tuned by substitution on the amino group, allowing for the rational design of catalysts for specific applications, such as Michael additions and aldol (B89426) reactions.

Table 2: Catalytic Applications of Thiazole-Based Ligands

Catalyst TypeReactionMetal Center (if applicable)Typical Enantioselectivity
Chiral Phosphine-Thiazole LigandAsymmetric HydrogenationRhodium, Iridium>90% ee
Chiral Diamine-Thiazole LigandAsymmetric Transfer HydrogenationRutheniumUp to 99% ee
Thiazole-based OrganocatalystAsymmetric Michael AdditionN/A85-95% ee

Contributions to Advanced Materials Science Precursors

The unique electronic properties conferred by the fluorinated thiazole structure make this compound a promising precursor for advanced materials. The high electronegativity of fluorine can lead to materials with interesting optical and electronic properties.

Derivatives of this compound can be used as monomers in polymerization reactions to create novel fluorinated polymers. These polymers may exhibit enhanced thermal stability, chemical resistance, and specific optical properties, making them suitable for applications in electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. The thiazole unit can contribute to the charge-transporting properties of the material, while the difluoroethyl group helps to tune the energy levels and improve the material's processability and stability. Research in this area focuses on synthesizing well-defined polymers and evaluating their performance in electronic devices.

Monomeric Units for Specialty Polymers and Copolymers

The molecular structure of this compound makes it a promising candidate as a monomeric unit for the synthesis of specialty polymers and copolymers. The primary amine group at the 2-position of the thiazole ring serves as a reactive handle for polymerization reactions. For instance, it can undergo polycondensation with dicarboxylic acids or their derivatives to form polyamides, or react with aldehydes to form polyimines.

The incorporation of this monomer into a polymer backbone is expected to confer unique properties derived from its distinct moieties:

Thiazole Ring: The aromatic and heterocyclic nature of the thiazole ring can enhance the thermal stability and rigidity of the polymer chain.

The chemical oxidative polymerization of 2-aminothiazole itself has been studied, demonstrating the viability of this class of compounds in creating conductive polymers. mdpi.comresearchgate.net By extension, polymers derived from this compound could exhibit a combination of these conductive properties along with the benefits of fluorination, making them suitable for applications in specialty coatings, durable materials, and electronic components.

Table 1: Predicted Property Modifications in Copolymers Incorporating this compound

PropertyStandard Polymer (e.g., Polyamide)Modified Copolymer (with Difluoroethyl-thiazole unit)Rationale for Change
Thermal Stability (Td)ModerateIncreasedAromatic thiazole ring and stable C-F bonds.
Surface EnergyHighLoweredPresence of low-polarizability fluoroalkyl groups. acs.org
Water/Oil RepellencyLowIncreasedHydrophobic and oleophobic nature of fluorinated segments. rsc.org
Refractive IndexStandardLoweredLow polarizability of the C-F bond. acs.org
Chemical ResistanceModerateIncreasedInertness of the thiazole ring and fluorinated groups. mdpi.com

Building Blocks for Supraramolecular Assemblies and Frameworks

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent interactions. This compound possesses the necessary structural features to act as a versatile building block, or "tecton," for constructing such assemblies.

The key features enabling its role in supramolecular chemistry are:

Coordination Sites: The thiazole ring contains both nitrogen and sulfur heteroatoms, which can act as Lewis basic sites to coordinate with metal ions. This makes the molecule a suitable organic linker for the creation of coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.org Thiazole- and thiazolothiazole-based MOFs have been developed for applications in luminescence and catalysis. rsc.orgscilit.comresearchgate.netacs.org

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the ring nitrogen atom can act as a hydrogen bond acceptor. These capabilities allow the molecule to self-assemble or co-assemble with other molecules to form predictable, ordered structures like tapes, sheets, or three-dimensional networks. nih.gov The combinatorial pairing of 2-aminothiazoles with dicarboxylic acids has been shown to produce a library of salts and co-crystals with distinct supramolecular architectures. acs.org

The difluoroethyl group can also participate in weaker non-covalent interactions, such as dipole-dipole or fluorine-hydrogen bonds, further directing the assembly of the final supramolecular structure. The construction of novel supramolecular assemblies using thiazolothiazole-based units highlights the potential of this heterocyclic core in creating functional materials. rsc.org

Table 2: Structural Features of this compound for Supramolecular Assembly

Structural FeatureType of InteractionPotential Role in Assembly
Thiazole Ring NitrogenMetal Coordination, Hydrogen Bond AcceptorLinker for MOFs, Node in H-bonded networks. mdpi.com
Thiazole Ring SulfurMetal Coordination (soft metals)Secondary coordination site in polymers. mdpi.com
2-Amino Group (-NH2)Hydrogen Bond Donor (x2)Directional self-assembly, formation of co-crystals. acs.org
Difluoroethyl Group (-CF2CH3)Dipole-Dipole, Weak H-bondsModulation of packing, steric control.

Utility in Chemical Probe Design and Scaffold Diversification

In medicinal chemistry and chemical biology, the 2-aminothiazole core is a well-established scaffold for developing therapeutic agents and chemical probes. nih.govscholarsresearchlibrary.commdpi.com The compound this compound serves as an excellent starting point for scaffold diversification due to its combination of a proven heterocyclic core, a reactive handle, and a property-modulating fluorine group.

The difluoroethyl group is particularly significant as it can act as a bioisostere for other common chemical groups, such as a methoxy (B1213986) or hydroxyl group. nih.govcas.cn Replacing these groups with a difluoroalkyl moiety can enhance metabolic stability by blocking sites of oxidative metabolism, and it can fine-tune physicochemical properties like lipophilicity and binding interactions, potentially improving a drug candidate's potency and pharmacokinetic profile. nih.govcas.cntandfonline.com

Strategies for Combinatorial Library Synthesis Utilizing this compound

Combinatorial chemistry enables the rapid synthesis of a large number of related compounds (a "library") for high-throughput screening. The primary amine of this compound is an ideal functional group for this purpose, allowing for the attachment of diverse chemical fragments through robust and high-yielding reactions.

Common strategies to build a combinatorial library from this scaffold include:

Acylation: Reaction with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides to generate a library of amides and sulfonamides.

Reductive Amination: A two-step or one-pot reaction with a library of aldehydes or ketones to produce a variety of secondary amines.

Urea (B33335)/Thiourea (B124793) Formation: Reaction with various isocyanates or isothiocyanates to yield a diverse library of urea or thiourea derivatives.

These parallel synthesis approaches allow for systematic exploration of the structure-activity relationship (SAR) around the 2-aminothiazole core. Automated synthesis platforms can be employed to efficiently generate and isolate these compound libraries in good yields and high purity. nih.gov

Table 3: Example of a Combinatorial Library Design from this compound

Backbone (Scaffold)Reaction TypeBuilding Block (R-group source)Resulting Functional Group
This compoundAcylationR-COCl (Acid Chlorides)Amide (-NH-CO-R)
Reductive AminationR-CHO (Aldehydes)Secondary Amine (-NH-CH2-R)
Urea FormationR-NCO (Isocyanates)Urea (-NH-CO-NH-R)

Design of Fluorescent Probes and Chemical Sensors (based on structural features)

Based on its structural features, this compound can be envisioned as a key component in the design of novel fluorescent probes and chemical sensors. While the molecule itself is not inherently fluorescent, it can be readily incorporated into a larger fluorophore system. Thiazole-containing dyes, such as Thiazole Orange, are well-known fluorescent molecules used extensively in the sensing of biomolecules. mdpi.comnih.govnih.gov

A typical fluorescent probe consists of a fluorophore (the light-emitting part), a linker, and a recognition element that interacts with the target analyte. The 2-amino group of the title compound provides a convenient attachment point to link it to a known fluorophore. In such a construct, the difluoroethyl-thiazole moiety could serve several roles:

Part of the Recognition Site: The thiazole ring's heteroatoms could participate in binding a specific analyte, such as a metal ion.

Modulator of Photophysical Properties: The introduction of fluorine atoms into a fluorophore system can significantly alter its electronic properties, leading to changes in its absorption and emission wavelengths, fluorescence quantum yield, and photostability. researchgate.netnih.gov The strong electron-withdrawing nature of the difluoroethyl group can influence intramolecular charge transfer (ICT) processes, which are often exploited in "turn-on" or ratiometric fluorescent sensors. mdpi.com

Enhancer of Specificity and Bioavailability: The fluorinated group can modulate the probe's lipophilicity, influencing its ability to cross cell membranes and localize in specific cellular compartments.

Table 4: Potential Effects of the Difluoroethyl-thiazole Moiety on Fluorophore Properties

Photophysical PropertyHypothetical Effect of IncorporationUnderlying Principle
Absorption/Emission WavelengthBathochromic or Hypsochromic ShiftAlteration of the energy levels of molecular orbitals due to the electronic effect of the -CF2CH3 group. nih.gov
Quantum Yield (Φ)Increase or DecreaseModification of non-radiative decay pathways; fluorine can sometimes increase quantum yield by promoting structural rigidity. mdpi.comlibretexts.org
PhotostabilityIncreasedThe high strength of the C-F bond can reduce susceptibility to photodegradation.
Stokes ShiftAlteredChanges in the excited state dipole moment and geometry, potentially influenced by ICT character.

Theoretical and Computational Investigations of 4 1,1 Difluoroethyl 1,3 Thiazol 2 Amine

Mechanistic Studies of Reactions Involving 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine (B6158196)

No computational studies detailing the mechanisms of reactions involving this specific compound have been published.

Transition State Characterization and Reaction Pathway Elucidation from Computational Models

Computational models are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By identifying and characterizing transition states, these models can elucidate the most probable reaction pathways. For instance, in reactions common to 2-aminothiazoles, such as electrophilic substitution or reactions involving the amino group, computational analysis can pinpoint the geometry and energy of the transition state structures.

The characterization of a transition state involves locating a first-order saddle point on the potential energy surface, which corresponds to the maximum energy along the reaction coordinate. Frequency calculations are then typically performed to confirm the nature of this stationary point; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

For this compound, computational studies could model reactions such as N-acylation or electrophilic aromatic substitution on the thiazole (B1198619) ring. The models would reveal the step-by-step mechanism, including the formation of intermediates and the structure of the transition state for each elementary step. This level of detail is critical for understanding the factors that control the reaction's feasibility and selectivity. The difluoroethyl group's electronic and steric influence on the reactivity of the thiazole ring is a key aspect that these computational models can effectively probe.

Kinetic and Thermodynamic Parameters Derived from Computational Predictions

Once the transition states and the corresponding reaction pathways are identified, a wealth of kinetic and thermodynamic data can be computationally derived. These parameters provide a quantitative understanding of the reaction's dynamics and spontaneity.

Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction can be calculated. A negative ΔG indicates a spontaneous reaction under the given conditions. These values are determined by computing the energies of the reactants, products, and any intermediates.

Kinetic parameters , most notably the activation energy (Ea), are derived from the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. The Arrhenius equation can then be used to estimate the rate constant (k) at different temperatures.

Below is a hypothetical data table summarizing computationally predicted kinetic and thermodynamic parameters for a representative reaction of this compound, such as N-acetylation.

ParameterValueUnit
Activation Energy (Ea)15.8kcal/mol
Enthalpy of Reaction (ΔH)-12.5kcal/mol
Gibbs Free Energy of Reaction (ΔG)-10.2kcal/mol
Rate Constant (k) at 298 K1.2 x 10⁻³s⁻¹

These computationally derived parameters are invaluable for predicting the behavior of this compound in a chemical process, guiding experimental design, and optimizing reaction conditions.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption profiles)

Computational methods are also highly effective in predicting the spectroscopic properties of molecules. These predictions are crucial for the identification and characterization of this compound and can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing predicted shifts with experimental data can confirm the compound's structure.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. These calculations not only help in assigning the observed spectral bands to specific molecular vibrations but also confirm that the optimized geometry corresponds to a local minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

UV-Vis Absorption Profiles: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, providing insight into the electronic structure and color properties of the compound.

The following table presents a hypothetical summary of predicted spectroscopic data for this compound.

Spectroscopic DataPredicted Value
¹H NMR Chemical Shift (thiazole H)6.8 ppm
¹³C NMR Chemical Shift (thiazole C-2)168.5 ppm
IR Vibrational Frequency (N-H stretch)3450 cm⁻¹
UV-Vis λmax275 nm

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies (focused on chemical parameters)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physical, chemical, or biological properties. For this compound, a QSPR study would focus on correlating its structural features with its chemical parameters.

These studies involve the calculation of a wide range of molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and lipophilic properties. Examples of such descriptors include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and partial atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific conformational indices.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Once these descriptors are calculated for a series of related thiazole derivatives, statistical methods like multiple linear regression or machine learning algorithms are used to build a QSPR model. This model can then be used to predict the properties of new, unsynthesized compounds, thereby accelerating the discovery and optimization of molecules with desired chemical characteristics. For instance, a QSPR model could predict the reaction rate or equilibrium constant for a particular reaction based on the substituents on the thiazole ring.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. For 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine (B6158196) (C₅H₇F₂N₂S), HRMS would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺). This experimental value, typically accurate to within a few parts per million (ppm), would be compared against the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, fluorine, nitrogen, and sulfur.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to analyze the fragmentation pattern. By inducing fragmentation of the parent ion, characteristic daughter ions would be produced. The analysis of these fragments helps confirm the structural arrangement of the molecule, such as the cleavage of the difluoroethyl group or the opening of the thiazole (B1198619) ring. This fragmentation data provides unequivocal evidence for the molecule's structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of all proton, carbon, and fluorine atoms in the structure.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

¹H NMR: A typical ¹H NMR spectrum would show distinct signals for the protons in the molecule. Key expected signals would include a singlet for the thiazole ring proton (H-5), a broad singlet for the amine (-NH₂) protons, and a characteristic triplet for the methyl group (-CH₃) of the difluoroethyl moiety, which is split by the two adjacent fluorine atoms. The chemical shift (δ) and coupling constants (J) for each signal would provide information about the electronic environment and neighboring atoms.

¹³C NMR: The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would differentiate the sp²-hybridized carbons of the thiazole ring from the sp³-hybridized carbons of the difluoroethyl group. The carbon attached to the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling.

Hypothetical NMR Data Table

Atom Position¹H NMR (δ, ppm, multiplicity, J Hz)¹³C NMR (δ, ppm, multiplicity, J Hz)
C2-Signal for C=N
C4-Signal for C-S
C5Signal for CHSignal for CH
NH₂Broad singlet-
CH(F₂)-Triplet (due to C-F coupling)
CH₃Triplet (due to H-F coupling)Signal for CH₃

Fluorine-19 (¹⁹F) NMR Spectroscopy for Difluoroethyl Moiety Analysis

¹⁹F NMR is crucial for analyzing the fluorine-containing part of the molecule. A ¹⁹F NMR spectrum would show a single resonance for the two equivalent fluorine atoms of the difluoroethyl group. This signal would appear as a quartet, resulting from coupling with the three protons of the adjacent methyl group. The chemical shift of this signal is highly indicative of the electronic environment of the fluorine atoms.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

2D NMR experiments are essential to confirm how the different atoms are connected.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, though in this simple molecule, its utility might be limited.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, confirming the C5-H5 assignment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum would display characteristic absorption bands. Key expected bands include N-H stretching vibrations for the primary amine group (typically two bands around 3300-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1620 cm⁻¹), and strong C-F stretching vibrations for the difluoroethyl group (in the 1000-1200 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra, which would help characterize the thiazole ring system.

Hypothetical Vibrational Spectroscopy Data Table

Wavenumber (cm⁻¹)AssignmentTechnique
~3400, ~3300N-H asymmetric & symmetric stretchingIR, Raman
~1620C=N stretching (thiazole ring)IR, Raman
~1540Thiazole ring stretchingIR, Raman
~1100C-F stretchingIR

X-ray Diffraction Analysis for Solid-State Structure Determination and Conformational Insights

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the ultimate proof of its structure. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsion angles. The analysis would also reveal information about intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates how the molecules pack together in the crystal lattice.

Hypothetical Crystallographic Data Table

ParameterValue
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
β (°)Data not available
Volume (ų)Data not available
ZData not available

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods provide the means to separate, identify, and quantify "this compound" from impurities and starting materials. The development of reliable and reproducible chromatographic techniques is a cornerstone of quality control.

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like "this compound". A well-developed HPLC method can effectively separate the target compound from its structural analogues and potential degradation products.

Method Development Strategy:

The development of an HPLC method for "this compound" would typically involve a systematic evaluation of stationary phases, mobile phase composition, and detection parameters. A reversed-phase approach is generally the most suitable for aminothiazole derivatives. d-nb.inforesearchgate.net

Column Selection: A C18 column is a common and effective choice for the separation of aminothiazole compounds due to its hydrophobic stationary phase which interacts well with the moderately polar nature of the analyte. d-nb.inforesearchgate.net Columns with a particle size of 3 to 5 µm are standard for achieving good resolution and efficiency.

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. d-nb.info The aqueous phase is often acidified with formic acid or phosphoric acid to improve peak shape and control the ionization of the basic amine group. d-nb.infosielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a sample with varying polarities.

Detection: The thiazole ring system in "this compound" contains a chromophore that allows for detection using a UV detector. A diode array detector (DAD) or a variable wavelength detector (VWD) can be used to monitor the elution of the compound at a specific wavelength, typically around the λmax of the analyte for maximum sensitivity. For related aminothiazoles, detection wavelengths around 272 nm have been reported to be effective. d-nb.inforesearchgate.net

Illustrative HPLC Method Parameters:

The following table outlines a potential starting point for an HPLC method for the purity assessment of "this compound".

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 270 nm

Reaction Monitoring:

During the synthesis of "this compound", HPLC can be utilized to monitor the progress of the reaction. By taking aliquots of the reaction mixture at various time points and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities.

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While "this compound" itself may have limited volatility due to its polar amine group, GC-MS analysis can be performed after a derivatization step.

Derivatization:

Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis. For primary amines like the one in "this compound", common derivatization techniques include acylation, silylation, or alkylation. These reactions replace the active hydrogens on the amine group with less polar functional groups, thereby increasing the volatility and thermal stability of the compound. For example, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the amine to a trimethylsilyl (B98337) derivative.

GC-MS Analysis:

Once derivatized, the compound can be introduced into the GC-MS system. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a phenyl-polysiloxane stationary phase, is often used.

The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its unambiguous identification. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Illustrative GC-MS Method Parameters for a Derivatized Analyte:

The following table provides a representative set of parameters for the GC-MS analysis of a derivatized "this compound".

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

Emerging Research Directions and Future Perspectives for 4 1,1 Difluoroethyl 1,3 Thiazol 2 Amine

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex molecules, particularly fluorinated heterocycles, is increasingly benefiting from automated and continuous flow technologies. rsc.org Flow chemistry, an emerging and promising technique, addresses long-standing challenges in traditional batch reactions, such as scalability and insufficient interfacial contact in gas-liquid reactions. rsc.org For a molecule like 4-(1,1-difluoroethyl)-1,3-thiazol-2-amine (B6158196), integrating its synthesis into flow chemistry platforms offers several advantages. These platforms allow for precise control over reaction parameters, enhanced safety when handling potentially hazardous reagents, and improved reproducibility. uc.pt

Continuous-flow processing can accelerate, integrate, and simplify the multi-step synthesis often required for such specialized heterocycles. uc.pt For instance, the synthesis of 1,2,4-thiadiazoles has been efficiently achieved using a continuous flow process that enables the safe handling of hazardous reagents and allows for subsequent derivatization, demonstrating the potential for producing valuable building blocks at scale. durham.ac.uk Adopting a similar flow-based approach for this compound could streamline its production, making this valuable compound more accessible for broader research and development.

ParameterBatch SynthesisFlow Chemistry Synthesis
Safety Handling of hazardous reagents can be risky at large scales.Enhanced safety through contained systems and smaller reaction volumes at any given time. uc.ptdurham.ac.uk
Scalability Often challenging, requiring significant process redevelopment.More straightforward scale-up by extending reaction time or using parallel reactors. rsc.org
Reproducibility Can be variable due to challenges in controlling temperature and mixing.High reproducibility due to precise control over reaction conditions. uc.pt
Efficiency May involve lengthy reaction times and complex workup procedures.Often features shorter reaction times and potential for in-line purification. uc.pt

Exploration of Photocatalytic and Electrocatalytic Transformations Involving Fluorinated Thiazoles

Recent advances in synthetic chemistry have been driven by the emergence of transition metal catalysis, photoredox catalysis, and electrocatalysis. sustech.edu.cn These modern techniques are particularly relevant for the synthesis and functionalization of organofluorine compounds. Photocatalysis, for example, offers a convenient and economical method for the direct fluorination of unactivated C-H bonds using a decatungstate photocatalyst in combination with a mild fluorine atom transfer reagent like N-fluorobenzenesulfonimide. nih.govnih.gov This approach could be used for the late-stage functionalization of derivatives of this compound.

Similarly, electrochemistry is transforming organofluorine chemistry by providing a versatile and efficient method for forming carbon-fluorine bonds under mild conditions with high atom economy. researchgate.net Electrocatalytic techniques, such as anodic fluorination, are being developed to improve the efficiency and selectivity of fluorination reactions. The application of these photocatalytic and electrocatalytic methods to the thiazole (B1198619) scaffold could unlock novel transformations, enabling the synthesis of new analogues with unique properties and potential applications in pharmaceuticals and materials science. sustech.edu.cn For instance, catalyst-free photochemical fluorination of aromatic carbonyl compounds at the benzylic position has been demonstrated, suggesting pathways for selective functionalization. chemrxiv.org

Design of Next-Generation Fluorinated Building Blocks Incorporating Thiazole Moieties

Fluorinated building blocks are of paramount importance in modern drug discovery. nih.gov The incorporation of fluorine atoms or fluoroalkyl groups into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability. beilstein-journals.orgrsc.org The 1,3-thiazole ring is considered a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. lifechemicals.com

This compound is itself a next-generation building block, combining the beneficial properties of a difluoroalkyl group with the proven biological relevance of the 2-aminothiazole (B372263) core. tandfonline.com This compound can serve as a versatile starting material for the synthesis of more complex molecules. researchgate.netnbinno.com The strategic use of such fluorinated building blocks is a simpler and often more effective approach than late-stage fluorination, providing high regioselectivity and yields. researchgate.net Its unique structure can be exploited to design new classes of compounds for pharmaceuticals, agrochemicals, and advanced materials, where the gem-difluoroethyl group can act as a bioisostere for other functional groups, enhancing potency and pharmacokinetic profiles. nih.govnbinno.com

Fluorinated GroupCommon Impact on Molecular Properties
Monofluoromethyl (-CH₂F) Can modulate pKa and conformation.
Difluoromethyl (-CHF₂) Acts as a lipophilic hydrogen bond donor, can improve metabolic stability. nih.gov
Trifluoromethyl (-CF₃) Increases lipophilicity, blocks metabolic oxidation, and can improve binding affinity. nih.gov
Gem-Difluoroethyl (-CH₂CF₂R) Enhances metabolic stability and can serve as a bioisostere for carbonyl or hydroxyl groups.

Development of Sustainable and Biocatalytic Approaches to its Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, with a focus on reducing waste and using environmentally benign reagents and conditions. bepls.com Recent research has demonstrated the eco-friendly synthesis of thiazole derivatives using recyclable biocatalysts, such as chitosan-based hydrogels, often in combination with energy-efficient methods like ultrasonic irradiation. mdpi.comnih.govresearchgate.net These sustainable approaches offer numerous advantages, including mild reaction conditions, reduced reaction times, high yields, and catalyst reusability. mdpi.comacs.org

The development of biocatalytic methods for fluoroalkylation is also an emerging frontier. nih.gov Researchers have established multi-enzyme strategies for biocatalytic fluoroalkylation using engineered enzymes and fluorinated cofactors. sioc.ac.cnresearchgate.net This approach has been successfully applied to the late-stage, site-selective fluoroalkylation of complex molecules. nih.govsioc.ac.cn Applying these green and biocatalytic strategies to the synthesis and derivatization of this compound could lead to more sustainable manufacturing processes and open pathways to novel, selectively functionalized derivatives that are difficult to access through traditional chemical methods.

Synthesis MethodKey FeaturesAdvantages
Conventional Hantzsch Synthesis Uses α-haloketones and thioureas, often in organic solvents. tandfonline.comWell-established and versatile.
Ultrasound-Assisted Synthesis Employs ultrasonic irradiation to accelerate the reaction. mdpi.comnih.govShorter reaction times, high yields, milder conditions.
Biocatalyst-Mediated Synthesis Uses recyclable catalysts like chitosan (B1678972) hydrogels. mdpi.comresearchgate.netEco-friendly, reusable catalyst, high yields, mild conditions.
Aqueous Plant Extract Utilizes aqueous plant extracts (e.g., Neem) as a natural catalyst/medium. tandfonline.comHighly sustainable, simple workup, excellent yields at room temperature.
Microwave-Assisted Synthesis Uses microwave irradiation as an energy source. researchgate.netOptimizes time and energy, high purity and yield.

Outlook on Potential Contributions to Uncharted Domains of Chemical Research

The unique combination of a 2-aminothiazole scaffold and a difluoroethyl group gives this compound significant potential to contribute to new areas of chemical research. The thiazole core is a cornerstone in the development of therapeutic agents, with derivatives showing a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. globalresearchonline.netresearchgate.netresearchgate.net The introduction of the difluoroethyl moiety can enhance these properties and improve the drug-like characteristics of new molecular entities. rsc.org

Beyond medicine, thiazole-based compounds are finding applications in materials science as components of semiconducting polymers, fluorescent dyes, and catalysts. lifechemicals.com The electronic properties imparted by the fluorinated group could be harnessed to develop novel organic electronic materials with tailored characteristics. In agrochemicals, fluorinated compounds often exhibit enhanced efficacy, and this building block could be used to develop new, more effective pesticides or herbicides. nbinno.com As synthetic methodologies become more advanced and sustainable, the accessibility of this compound will increase, encouraging its exploration as a key structural motif in the design of functional molecules across diverse scientific disciplines.

Q & A

Basic: What are the recommended synthetic pathways for 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine?

Methodological Answer:
The synthesis of thiazol-2-amine derivatives typically involves cyclocondensation reactions. A common approach is refluxing 2-aminothiazole precursors with substituted aldehydes or ketones in ethanol or methanol under acidic catalysis (e.g., acetic acid). For example, analogous compounds like 4-phenylthiazol-2-amine derivatives are synthesized by reacting 2-amino-4-phenylthiazole with carbonyl compounds under reflux for 7–12 hours, followed by recrystallization . Adjusting stoichiometry and solvent polarity (e.g., using DMSO for solubility) may optimize yields for the 1,1-difluoroethyl substituent .

Basic: How can the purity and structural identity of this compound be verified?

Methodological Answer:
Characterization should include:

  • 1H/13C NMR : Confirm the presence of the difluoroethyl group (δ ~4.5–5.5 ppm for CF2CH3 protons) and thiazole ring protons (δ ~7.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks should align with the exact mass (C5H7F2N3S: 191.03 g/mol).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal XRD can resolve bond angles and planarity of the thiazole ring, as demonstrated for related structures like 4-(4-chlorophenyl)-N-substituted thiazol-2-amine derivatives .

Advanced: How do electronic effects of the 1,1-difluoroethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing nature of the difluoroethyl group (-CF2CH3) decreases electron density on the thiazole ring, potentially hindering nucleophilic aromatic substitution. However, this effect can be leveraged in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by using stronger bases (e.g., Cs2CO3) and electron-rich boronic acids to enhance reactivity. Comparative studies with non-fluorinated analogs (e.g., ethyl vs. difluoroethyl) are critical to isolate electronic contributions .

Advanced: What strategies resolve contradictions in reported biological activity data for thiazol-2-amine derivatives?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Assay Conditions : Variations in solvent (DMSO vs. aqueous buffers) can affect compound solubility and stability .
  • Structural Confounders : Subtle differences in substituent positioning (e.g., para vs. meta fluorination) significantly alter pharmacodynamics. Use computational docking (e.g., AutoDock Vina) to compare binding modes against target proteins like CRF1 receptors .
  • Replication : Reproduce assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to simulate interactions with membrane-bound receptors (e.g., GPCRs). Parameterize the difluoroethyl group using CHARMM force fields.
  • QSAR Studies : Corrogate electronic descriptors (e.g., Hammett σ values for -CF2CH3) with bioactivity data from analogs to build predictive models .
  • Docking Validation : Cross-validate with crystallographic data from Protein Data Bank (PDB) entries (e.g., 8J6 ligand interactions) .

Advanced: What crystallographic parameters are critical for resolving the compound’s solid-state structure?

Methodological Answer:

  • Space Group and Unit Cell : Monoclinic systems (e.g., P21/c) are common for thiazole derivatives. Refine parameters (a, b, c, β) using SHELXL .
  • Hydrogen Bonding : Analyze weak C-H⋯N/F interactions (2.5–3.2 Å) to predict packing motifs.
  • Thermal Ellipsoids : High displacement parameters (Ueq > 0.05 Ų) may indicate conformational flexibility in the difluoroethyl group .

Basic: What are the key intermediates in the synthesis of this compound?

Methodological Answer:
Critical intermediates include:

  • 2-Amino-4-substituted thiazoles : Synthesized via Hantzsch thiazole synthesis using α-haloketones (e.g., 1,1-difluoroacetone) and thiourea .
  • Schiff Base Adducts : For functionalization, intermediate imines formed with aldehydes (e.g., veratraldehyde) can be characterized by FT-IR (C=N stretch ~1600 cm⁻¹) .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to ethanol .
  • Catalyst Tuning : Replace acetic acid with p-toluenesulfonic acid (PTSA) for faster cyclization.
  • Temperature Control : Lower reflux temperatures (70–80°C) prevent decomposition of the difluoroethyl group .

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